![molecular formula C9H6BrClN2S B1376682 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1344330-79-5](/img/structure/B1376682.png)
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole
Overview
Description
“2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is characterized by the presence of bromine, chlorine, sulfur, and nitrogen atoms . The exact molecular structure would require further analysis using techniques such as X-ray crystallography .
Scientific Research Applications
Antimicrobial Activity
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: has been explored for its potential as an antimicrobial agent. The presence of the thiadiazole ring is known to confer antimicrobial properties, and when combined with halogenated phenyl groups, the compound’s efficacy against various bacterial and fungal strains can be significant .
Anticancer Research
This compound may also play a role in anticancer research. Thiadiazoles are being studied for their ability to inhibit cancer cell growth and proliferation. The bromo and chloro substituents on the phenyl ring could potentially enhance these properties, making it a candidate for further study in cancer treatment .
Agricultural Chemistry
In the field of agricultural chemistry, 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole could be used to develop new pesticides or fungicides. Its structural similarity to other thiadiazole derivatives with known insecticidal action suggests potential applications in pest control .
Material Science
The compound’s unique structure makes it a candidate for use in material science, particularly in the synthesis of organic semiconductors or as a building block for more complex organic compounds that could have electronic applications .
Biochemical Research
Researchers may investigate the biochemical interactions of this compound with various enzymes or receptors. This can lead to a better understanding of its mechanism of action and potential therapeutic uses .
Synthesis of Novel Derivatives
Finally, 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole serves as a precursor in the synthesis of a wide range of novel derivatives. These derivatives can be screened for a variety of pharmacological activities, including antiviral, anti-inflammatory, and antidiabetic properties .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
It’s known that the compound has some biological activity, which suggests it does have an effect at the molecular and cellular levels .
properties
IUPAC Name |
2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJIQZDRWJWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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